(1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Overview
Description
®-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound with a fluorine atom attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-fluoronaphthalene.
Reduction: The 6-fluoronaphthalene is subjected to catalytic hydrogenation to produce 6-fluoro-1,2,3,4-tetrahydronaphthalene.
Industrial Production Methods: In an industrial setting, the production of ®-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine may involve:
Large-Scale Hydrogenation: Utilizing high-pressure hydrogenation reactors to efficiently reduce 6-fluoronaphthalene.
Continuous Flow Amination: Implementing continuous flow reactors for the amination step to enhance yield and purity.
Types of Reactions:
Oxidation: ®-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form fully saturated amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: Formation of 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine derivatives.
Substitution: Formation of various substituted naphthalenes.
Scientific Research Applications
®-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It may modulate signaling pathways related to neurotransmission or metabolic regulation.
Comparison with Similar Compounds
6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: The non-chiral version of the compound.
6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine: A similar compound with a chlorine atom instead of fluorine.
6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: A similar compound with a methyl group instead of fluorine.
Uniqueness: ®-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its chiral nature and the presence of a fluorine atom, which can significantly influence its biological activity and chemical reactivity compared to its non-chiral or differently substituted counterparts.
Properties
IUPAC Name |
(1R)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVSXXAELLQXOQ-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301230445 | |
Record name | (1R)-6-Fluoro-1,2,3,4-tetrahydro-1-naphthalenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301230445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1057246-78-2 | |
Record name | (1R)-6-Fluoro-1,2,3,4-tetrahydro-1-naphthalenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1057246-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R)-6-Fluoro-1,2,3,4-tetrahydro-1-naphthalenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301230445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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